molecular formula C7H8N4O4 B8701231 4,6-Dimethyl-3,5-dinitropyridin-2-amine CAS No. 22934-16-3

4,6-Dimethyl-3,5-dinitropyridin-2-amine

Cat. No.: B8701231
CAS No.: 22934-16-3
M. Wt: 212.16 g/mol
InChI Key: HIESDXQNFIFEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-3,5-dinitropyridin-2-amine (PubChem CID: 19754069) is a nitrated pyridine derivative with the molecular formula C7H8N4O4 . This compound features a pyridine core functionalized with both amine and nitro groups, a structural motif known to be of significant interest in the field of advanced materials science. Compounds based on the 3,5-dinitropyridine backbone are primarily investigated for the development of novel, polynitropyridine-based energetic materials . Research indicates such structures can be engineered to exhibit high thermal stability and low sensitivity, making them valuable templates for the one-step synthesis of specialized nitrogen-rich heterocyclic compounds . As an analytical standard and research chemical, this compound is used in laboratories as a building block for the research and development of pharmaceuticals and other complex molecules . Researchers value this compound for its potential to form hydrazine and imine-bridged structures, which are key to creating complex molecular frameworks . Handling of this substance requires appropriate safety measures. Based on the profile of similar dinitropyridine compounds, it may cause skin, eye, and respiratory irritation . This product is intended for research purposes only and is not approved for use in humans, animals, or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22934-16-3

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

4,6-dimethyl-3,5-dinitropyridin-2-amine

InChI

InChI=1S/C7H8N4O4/c1-3-5(10(12)13)4(2)9-7(8)6(3)11(14)15/h1-2H3,(H2,8,9)

InChI Key

HIESDXQNFIFEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])N)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine and Analogous Dinitropyridines

Direct Nitration Strategies for Pyridine (B92270) Precursors

Direct nitration involves the introduction of nitro groups onto a pre-existing pyridine ring. The success of this strategy is highly dependent on the substituents already present on the ring, which influence its reactivity and the regiochemical outcome of the reaction.

Nitration of Alkylaminopyridines and Aminopyridine Derivatives

The presence of an amino group, a strong activating group, on the pyridine ring significantly facilitates electrophilic nitration. For the synthesis of 4,6-Dimethyl-3,5-dinitropyridin-2-amine, the logical precursor is 2-Amino-4,6-dimethylpyridine. The amino group and the two methyl groups activate the ring towards electrophilic attack.

A closely related and well-documented example is the nitration of 2,6-diaminopyridine (B39239). This compound can be nitrated to produce 2,6-diamino-3,5-dinitropyridine. researchgate.net The two amino groups strongly activate the 3 and 5 positions, directing the incoming nitro groups to these sites. The synthesis of 2,3,5,6-tetraaminopyridine also proceeds through the nitration of 2,6-diaminopyridine to 2,6-diamino-3,5-dinitropyridine, which is then reduced. researchgate.net These examples demonstrate that aminopyridines are viable substrates for direct dinitration at the positions ortho and para to the activating amino groups.

Optimization of Nitration Conditions and Regioselectivity for Dinitropyridines

Achieving high yields and the desired regioselectivity in the dinitration of substituted pyridines requires careful optimization of reaction conditions. A common challenge in nitration reactions using mixed nitric and sulfuric acid is the generation of water, which can dilute the acid and reduce its nitrating power.

One effective strategy to counter this is to carry out the reaction in an inherently anhydrous medium. google.com For the nitration of pyridine-2,6-diamines, using a mixture of nitric acid and fuming sulfuric acid (oleum) has been shown to significantly increase the yield from approximately 50% to over 90%. google.com The sulfur trioxide in oleum (B3057394) effectively sequesters the water produced during the reaction, maintaining the strength of the nitrating medium. Other dehydrating agents that can be used to create an anhydrous environment include polyphosphoric acid and diphosphorus (B173284) pentoxide. google.com

The regioselectivity is governed by the electronic effects of the substituents. In the case of 2-Amino-4,6-dimethylpyridine, the 2-amino group strongly directs electrophiles to the 3 and 5 positions. The methyl groups at positions 4 and 6 also provide moderate activation to the ortho and para positions (3, 5, and 2). The cumulative effect of these groups strongly favors the dinitration at the C3 and C5 positions, leading to the desired this compound product.

Exploration of Nitrating Agents and Reaction Environments

A variety of nitrating agents and reaction systems have been developed for the nitration of pyridines, each with its own advantages regarding reactivity, selectivity, and reaction conditions. The choice of agent often depends on the specific substrate and the desired degree of nitration. researchgate.net

Nitrating Agent/SystemReaction EnvironmentSubstrate ExamplesReference
Nitric Acid / Sulfuric Acid (Mixed Acid) Typically concentrated H₂SO₄, often with oleum to ensure anhydrous conditions.Pyridine-2,6-diamines google.com
Dinitrogen Pentoxide (N₂O₅) Often used in organic solvents like dichloromethane (B109758) or liquid SO₂. Reaction with the pyridine forms an N-nitropyridinium intermediate.Pyridine and substituted pyridines researchgate.netntnu.noacs.org
Nitric Acid / Trifluoroacetic Anhydride (B1165640) Trifluoroacetic anhydride serves as a solvent and activator.Various substituted pyridines rsc.orgresearchgate.net
Sodium Nitrite (NaNO₂) Used under oxidative conditions for the direct nitration of aromatic sulfonamides.Aromatic sulfonamides rsc.org

Stepwise Functionalization and Derivatization Approaches

An alternative to direct nitration is the stepwise construction of the target molecule. This often involves starting with a pyridine ring that already contains some of the required functional groups or leaving groups, followed by subsequent reactions to introduce the remaining substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Dinitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.org

This strategy is particularly effective for pyridines bearing strong electron-withdrawing groups, such as nitro groups, which activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. masterorganicchemistry.comwikipedia.org Positions 2 and 4 of the pyridine ring are especially activated for SNAr because the negative charge of the intermediate can be delocalized onto the ring nitrogen. quimicaorganica.org

For the synthesis of this compound, a stepwise approach could begin with a precursor like 2-chloro-4,6-dimethyl-3,5-dinitropyridine. The two nitro groups at the 3 and 5 positions would strongly activate the C2 position for nucleophilic attack. Reaction of this halogenated dinitropyridine with an amino source, such as ammonia (B1221849), would lead to the displacement of the chloride leaving group to form the final product.

SubstrateNucleophileProductKey FeaturesReference
2,4-DinitrochlorobenzeneHydroxide2,4-DinitrophenolClassic example of SNAr activated by nitro groups. wikipedia.org
Polyhalogenated PyridinesVarious AminesAminated PyridinesBase-promoted selective amination, demonstrating SNAr on pyridine rings. acs.org
4-Chloro-2,6-dimethylpyrimidineAmmonia4-Amino-2,6-dimethylpyrimidineSNAr reaction to introduce an amino group onto a related heterocyclic system. orgsyn.org

Amination Strategies for Polysubstituted Pyridines

The introduction of an amino group onto a pyridine ring is a key transformation in the synthesis of many valuable compounds. acs.org Beyond the SNAr reaction with ammonia mentioned above, several other amination strategies exist.

One approach involves the direct amination of pyridine N-oxides. The N-oxide functionality activates the 2 and 4 positions of the ring. Treatment with an activating agent like tosyl anhydride in the presence of an amine can install an amino group at the C2 position with high selectivity. researchgate.net Another method utilizes magnesium amides (R₂NMgCl·LiCl) for the amination of appropriately substituted pyridines. nih.gov

For polysubstituted pyridines, selective amination can be achieved by leveraging the electronic and steric properties of the existing substituents. For instance, in polyhalogenated pyridines, it is possible to achieve site-selective amination under mild, base-promoted conditions, often using water as a solvent. acs.org This allows for the controlled introduction of amino groups in the presence of other functional groups, providing a versatile tool for the synthesis of complex pyridine derivatives.

Multi-component Reactions and Cyclization Pathways

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like dinitropyridines in a single step from three or more starting materials. researchgate.net This strategy is advantageous due to its high atom economy, reduced waste generation, and simplification of purification processes. tandfonline.com The Hantzsch dihydropyridine (B1217469) synthesis, a classic pseudo four-component reaction, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia, and serves as a foundational method for creating the pyridine core, which can be subsequently nitrated. tandfonline.com

An advanced version of the Guareschi–Thorpe reaction provides a pathway to hydroxy-cyanopyridines through a three-component condensation of compounds like ethyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium. nih.gov This method is noted for being inexpensive and eco-friendly. nih.gov

Cyclization pathways are fundamental to forming the pyridine ring. For instance, 4,6-Dimethyl-3-nitropyridin-2-one can be synthesized via the cyclization of acetylacetone (B45752) with nitroacetamide. numberanalytics.com Various cyclization strategies have been explored, including formal (3+2), (5+2), and (3+3) cyclization reactions utilizing substrates like pyridinium (B92312) 1,4-zwitterions to construct diverse heterocyclic rings. organic-chemistry.org These pathways are critical for building the initial pyridine or dihydropyridine scaffold that can then undergo further functionalization, such as nitration, to yield dinitropyridine derivatives.

Reaction Type Reactants Product Type Key Features
Hantzsch Synthesis Aldehyde, β-keto ester (2 equiv.), AmmoniaDihydropyridinePseudo four-component reaction; forms the core pyridine ring. tandfonline.com
Guareschi-Thorpe Alkyl cyanoacetate, 1,3-dicarbonyl, Ammonium carbonateHydroxy-cyanopyridineThree-component reaction; proceeds in aqueous medium. nih.gov
Cyclization Acetylacetone, NitroacetamideNitropyridin-2-oneForms a substituted pyridine ring precursor for dinitration. numberanalytics.com

Reduction of Nitro Groups to Amino Functionalities

The conversion of nitro groups on the pyridine ring to amino groups is a critical transformation in the synthesis of many functionalized pyridines. A variety of reducing agents and methods are available, with the choice depending on the substrate's sensitivity and the desired selectivity.

Catalytic hydrogenation is a widely used and effective method. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is a suitable alternative. commonorganicchemistry.comwikipedia.org The particle size of the catalyst can significantly influence the reaction, as demonstrated in the hydrogenation of 2,6-diamino-3,5-dinitropyridine (DADNP) to 2,3,5,6-tetraaminopyridine (TAP), which is a structure-sensitive process. acs.org

Chemical reduction methods offer alternatives to catalytic hydrogenation, particularly when specific chemoselectivity is required.

Metal-based reagents : Iron (Fe) or zinc (Zn) in acidic media, such as acetic acid, provide mild conditions for nitro group reduction. commonorganicchemistry.com Tin(II) chloride (SnCl2) is also effective and mild, allowing for the presence of other reducible groups. commonorganicchemistry.com

Sulfides : Sodium sulfide (B99878) (Na2S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Borohydrides : Sodium borohydride (B1222165) (NaBH4) on its own typically does not reduce nitro groups but can be activated by catalysts. jsynthchem.comresearchgate.net For example, the NaBH4/Ni(PPh3)4 system can reduce nitroaromatics to amines. jsynthchem.com The reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride has been studied to elucidate the reaction mechanism and the structure of the resulting tetrahydro-product. rsc.org

The selective reduction of one nitro group in a dinitropyridine is a significant challenge. For 2-amino-3,5-dinitro-6-picoline, selective reduction of the 3-nitro group can be achieved with ammonium sulfide ((NH4)2S). researchgate.net This selectivity is crucial for the synthesis of complex, differentially functionalized pyridine derivatives. researchgate.net

Reducing Agent/System Conditions Selectivity/Applicability
H₂ / Pd/C Catalytic HydrogenationHighly efficient for aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic HydrogenationUsed for substrates prone to dehalogenation. commonorganicchemistry.comwikipedia.org
Fe or Zn / Acid Acidic MediaMild reduction, compatible with many functional groups. commonorganicchemistry.com
SnCl₂ Mild ConditionsChemoselective reduction of nitro groups. commonorganicchemistry.com
(NH₄)₂S or Na₂S Basic/Neutral ConditionsCan selectively reduce one of two nitro groups. commonorganicchemistry.comresearchgate.net
NaBH₄ / Catalyst CatalyticRequires a catalyst (e.g., Ni(PPh3)4) to reduce nitro groups. jsynthchem.com

Green Chemistry Principles in Dinitropyridine Synthesis

The application of green chemistry principles to the synthesis of dinitropyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. rasayanjournal.co.in These methods can lead to cleaner reactions, higher yields, and simpler workup procedures. rasayanjournal.co.in For example, an environmentally friendly, solvent-free procedure has been developed for synthesizing polysubstituted pyridine derivatives, offering excellent yields under mild conditions. tandfonline.com Similarly, a sequential solventless aldol (B89426) condensation and Michael addition has been used to form a diketone intermediate that is readily converted to a pyridine. rsc.org The use of safer solvents, such as water or bio-derived alternatives, is another key aspect of green chemistry. huarenscience.com The Guareschi–Thorpe synthesis of pyridines can be performed in an aqueous medium, highlighting a move towards more environmentally benign processes. nih.gov

Microwave-assisted synthesis is another tool that aligns with green chemistry principles by often reducing reaction times and increasing yields. nih.gov A one-pot, four-component reaction to produce pyridine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. mdpi.com The development of novel catalysts is crucial for improving dinitropyridine synthesis. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous due to their ease of separation and recyclability. numberanalytics.com

Wells-Dawson heteropolyacids have been employed as recyclable catalysts in Hantzsch-like multi-component reactions under solvent-free conditions to produce functionalized pyridines. conicet.gov.ar In the field of nitro group reduction, nickel-based catalysts have been developed for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org Furthermore, the exploration of catalysts based on earth-abundant and less toxic metals, such as iron and copper, is a key area of research to make synthetic processes more sustainable. huarenscience.com For instance, a simple iron(III) catalyst has been used for the chemoselective reduction of nitroarenes. researchgate.net

Process Optimization and Scalability Considerations for Synthetic Routes

Transitioning a synthetic route from a laboratory scale to pilot plant or industrial production requires systematic investigation and optimization of key parameters. For the preparation of 2,6-diamino-3,5-dinitropyridine (DADNP), a systematic study was conducted to optimize factors such as reaction temperature, solvent, time, and reactant ratios to establish a viable route for scale-up. scientific.netijnc.ir

Key aspects of process optimization include:

Reaction Conditions : Fine-tuning temperature, pressure, and concentration to maximize yield and purity while minimizing reaction time and energy consumption. For the nitration of 2,6-dimethoxypyrazine, optimal conditions were identified as using a 20% oleum-KNO3 system at room temperature for 3 hours. researchgate.net

Reagent Stoichiometry : Adjusting the molar ratios of reactants and catalysts to ensure complete conversion and reduce waste.

Work-up and Purification : Developing efficient and scalable purification methods to isolate the final product with the required purity.

Scalability presents numerous challenges. Reactions that are straightforward on a gram scale may become problematic at a larger scale due to issues with heat and mass transfer, reagent handling, and safety. acs.org The use of hazardous reagents can also limit the scalability of a synthetic route. acs.org Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, is an emerging technology that can address many of these challenges by offering better control over reaction parameters, improved safety, and enhanced efficiency. numberanalytics.com Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also significantly improve the practicality and scalability of a synthesis by eliminating the need to isolate and purify intermediates. acs.org

Reaction Mechanisms and Kinetic Studies of 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine Derivatization

Mechanistic Pathways of Nucleophilic Substitution on Dinitropyridine Rings

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for pyridines activated by electron-withdrawing groups, such as nitro groups. The presence of two nitro groups in a dinitropyridine ring significantly enhances its electrophilicity, making it susceptible to attack by nucleophiles.

Detailed Analysis of SNAr Mechanisms at Different Pyridine (B92270) Positions

No specific studies on the SNAr mechanisms at different positions of 4,6-Dimethyl-3,5-dinitropyridin-2-amine are available.

In general, for substituted pyridines, the positions ortho and para to the nitrogen atom are most activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of nitro groups further activates the ring. The specific positions of the nitro groups (3 and 5) and methyl groups (4 and 6) on the pyridine ring of the target molecule would create a unique electronic and steric environment. A detailed analysis would require experimental or computational studies to determine the preferred sites of nucleophilic attack. Such an analysis would typically involve studying the relative energies of the Meisenheimer intermediates formed upon nucleophilic attack at each possible position.

Role of the Amino Group and Methyl Substituents in Directing Substitution

No research has been published detailing the specific directing effects of the amino and methyl groups on nucleophilic substitution in this compound.

The substituents on the pyridine ring play a crucial role in directing the regioselectivity of nucleophilic substitution.

Amino Group (-NH2): An amino group is a strong electron-donating group through resonance. In electrophilic aromatic substitution, it is a powerful ortho, para-director. However, in nucleophilic aromatic substitution, its effect is more complex. It can deactivate the ring towards nucleophilic attack due to its electron-donating nature. Its position at C2 would influence the electron density at other ring positions.

Methyl Groups (-CH3): Methyl groups are weakly electron-donating through induction. They can also exert steric hindrance, potentially blocking nucleophilic attack at adjacent positions. The placement of methyl groups at C4 and C6 would sterically hinder attack at these positions and electronically influence the reactivity of the other ring carbons.

A comprehensive study would be necessary to elucidate the interplay of these electronic and steric effects in directing nucleophilic substitution on this specific molecule.

Kinetic Investigations of Derivatization Reactions

No kinetic data or studies on the derivatization reactions of this compound have been reported in the literature.

Kinetic investigations are essential for understanding reaction mechanisms, including the identification of rate-limiting steps and the influence of substituents on reaction rates.

Determination of Rate-Limiting Steps in Complex Reaction Sequences

There are no published studies determining the rate-limiting steps for derivatization reactions of this compound.

For a typical SNAr reaction, the rate-limiting step can be either the initial nucleophilic attack to form the Meisenheimer complex or the subsequent departure of the leaving group. The nature of the nucleophile, the leaving group, and the solvent all influence which step is rate-determining. Without experimental kinetic data, any discussion of the rate-limiting steps for this specific compound would be purely speculative.

Elucidation of Structure-Reactivity Relationships through Kinetic Data

No kinetic data is available to establish structure-reactivity relationships for this compound and its derivatives.

Structure-reactivity relationships are typically established by systematically varying the substituents on the aromatic ring or the nucleophile and measuring the corresponding changes in reaction rates. This allows for a quantitative understanding of how electronic and steric effects influence reactivity. For the target compound, this would involve synthesizing a series of related molecules and conducting detailed kinetic studies, for which there is no current record.

Brønsted-Type Plot Analysis for Nucleophilic Additions

No Brønsted-type plot analyses for nucleophilic additions to this compound have been documented.

A Brønsted-type plot correlates the logarithm of the rate constant for a series of reactions with the pKa of the attacking nucleophile. The slope of this plot (the Brønsted coefficient, β) provides insight into the transition state of the rate-determining step. A large β value suggests a transition state that closely resembles the Meisenheimer complex, with significant bond formation between the nucleophile and the aromatic ring. Conversely, a small β value indicates an early transition state. To perform such an analysis, a series of kinetic experiments with different nucleophiles would be required.

Intramolecular Transformations and Rearrangements

The derivatization of this compound can potentially lead to various intramolecular transformations and rearrangements, largely influenced by the electron-withdrawing nature of the two nitro groups and the nucleophilic character of the amino group and its derivatives. One of the most notable potential rearrangements for a suitably substituted derivative of this compound is the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com In a hypothetical derivative of this compound, where the amino group is modified with a side chain containing a nucleophilic group (e.g., -OH, -NHR, -SH), this rearrangement could occur. The reaction is activated by the presence of electron-withdrawing groups, such as the nitro groups in the target molecule, which are ortho and para to the point of substitution. wikipedia.org

Proposed Smiles Rearrangement in a Derivative:

Consider a derivative where the 2-amino group is functionalized with a 2-hydroxyethyl group, forming 2-((4,6-dimethyl-3,5-dinitropyridin-2-yl)amino)ethan-1-ol. In the presence of a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can act as an intramolecular nucleophile. This nucleophile would attack the C2 position of the pyridine ring, leading to the displacement of the amino group and the formation of a new C-O bond. This process proceeds through a spirocyclic intermediate, known as a Meisenheimer complex. researchgate.net

The general mechanism for a Smiles rearrangement is as follows:

Activation: An electron-withdrawing group (like a nitro group) on the aromatic ring activates the ring for nucleophilic attack. wikipedia.org

Nucleophilic Attack: A nucleophile within a side chain attacks the aromatic ring at the carbon atom bearing the leaving group. numberanalytics.com

Formation of a Spirocyclic Intermediate: This attack forms a transient spirocyclic intermediate. numberanalytics.com

Rearrangement and Leaving Group Departure: The intermediate collapses, leading to the cleavage of the bond between the aromatic ring and the leaving group, resulting in the rearranged product. numberanalytics.com

While no specific studies on the Smiles rearrangement of this compound derivatives were found, research on other nitroaromatic compounds provides a strong basis for proposing this pathway. For instance, Smiles rearrangements have been reported for various alkyl aryl nitro compounds where an amino group acts as the nucleophile. researchgate.net The dinitro-substitution pattern in the target molecule would be expected to facilitate such intramolecular reactions. researchgate.net

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the mechanisms of chemical reactions, including intramolecular rearrangements. researchgate.net By modeling the reaction pathways, it is possible to identify and characterize the structures of intermediates and transition states, as well as to calculate their relative energies. This information provides deep insights into the reaction kinetics and thermodynamics.

For the proposed Smiles rearrangement of a this compound derivative, computational modeling could be employed to:

Optimize Geometries: Determine the lowest energy structures of the reactant, the spirocyclic Meisenheimer intermediate, the transition states connecting them, and the final product. scirp.org

Calculate Activation Energies: The energy difference between the reactant and the transition state (the activation energy) can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

Characterize Transition States: Frequency calculations can be used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Analyze Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway from the reactant, through the transition state, to the product, confirming the proposed mechanism.

Methodology for Computational Modeling:

A typical computational study of a reaction mechanism for a derivative of this compound would involve the following steps:

Selection of a Computational Method: DFT is a widely used method for such studies. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) would be chosen based on their proven accuracy for similar systems. tandfonline.comnih.gov

Geometry Optimization: The geometries of all species involved in the reaction (reactants, intermediates, transition states, and products) would be fully optimized. scirp.org

Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while transition states should have one imaginary frequency. researchgate.net

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy values.

Solvent Effects: Since many reactions are carried out in solution, the effect of the solvent can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

The following table provides a hypothetical example of the kind of data that could be generated from a computational study on a Smiles rearrangement of a 2-hydroxyethylamino derivative of this compound.

Table 1: Hypothetical Calculated Relative Energies for a Smiles Rearrangement
SpeciesDescriptionRelative Energy (kcal/mol)
Reactant2-((4,6-dimethyl-3,5-dinitropyridin-2-yl)amino)ethan-1-olate0.0
Transition State 1 (TS1)Transition state for the formation of the spirocyclic intermediate+15.2
IntermediateSpirocyclic Meisenheimer complex-5.8
Transition State 2 (TS2)Transition state for the cleavage of the C-N bond+18.5
ProductRearranged product with a C-O bond to the pyridine ring-10.3

Computational studies on substituted pyridines have demonstrated the utility of DFT in predicting their nucleophilicity and reactivity. researcher.liferesearchgate.net Such studies provide a framework for understanding the electronic effects of substituents on the reaction mechanisms of complex molecules like this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine and Its Analogs

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution. While specific NMR data for 4,6-Dimethyl-3,5-dinitropyridin-2-amine is not available, an analysis of its analog, 2-Amino-4,6-dimethylpyridine, provides a foundational understanding of the pyridine (B92270) core's spectral features. scirp.org

For 2-Amino-4,6-dimethylpyridine, the proton (¹H) NMR spectrum shows distinct signals for the aromatic protons and the methyl groups. chemicalbook.com The carbon (¹³C) NMR spectrum complements this by identifying the chemical environment of each carbon atom in the molecule. scirp.org

CompoundNucleusChemical Shift (δ) in ppmAssignment
2-Amino-4,6-dimethylpyridine¹H6.27H-3
6.17H-5
4.50-NH₂
2.28, 2.15-CH₃
¹³C158.8C-2
156.9, 147.2C-4, C-6
111.9, 102.8C-3, C-5

In the target molecule, this compound, the introduction of two strongly electron-withdrawing nitro (-NO₂) groups at the C-3 and C-5 positions would dramatically influence the NMR spectrum. These groups would significantly deshield the remaining aromatic proton at C-1 and the neighboring carbon atoms, causing their respective signals to shift to a much higher frequency (downfield). The methyl groups and the amino group would also experience this deshielding effect, though to a lesser extent.

Detailed experimental data for ¹⁴N and ¹⁵N NMR spectroscopy, which would provide direct insight into the electronic environment of the nitrogen atoms in the pyridine ring, amino group, and nitro groups, are not available for these specific analogs in the reviewed literature.

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For the target compound, the spectrum would be a composite of vibrations from the amino, dimethyl, and dinitro-substituted pyridine ring.

An analysis of a closely related compound, 2-amino-3-methyl-5-nitropyridine, which contains all the necessary functional groups, provides a reliable model for assigning vibrational frequencies. nih.gov The key expected vibrational modes for this compound would include:

N-H Vibrations : The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. mdpi.com

C-H Vibrations : The methyl groups (-CH₃) and the aromatic C-H bond will have stretching vibrations in the 2900-3100 cm⁻¹ range.

NO₂ Vibrations : The nitro groups (-NO₂) are characterized by strong asymmetric and symmetric stretching bands, typically appearing near 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=C and C=N Vibrations : The pyridine ring itself will exhibit several stretching vibrations in the 1400-1600 cm⁻¹ "fingerprint" region. researchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Asymmetric/Symmetric N-H Stretch3300 - 3500-NH₂
Aromatic/Aliphatic C-H Stretch2900 - 3100Ring C-H, -CH₃
Asymmetric NO₂ Stretch1500 - 1560-NO₂
Symmetric NO₂ Stretch1335 - 1380-NO₂
Ring C=C and C=N Stretch1400 - 1600Pyridine Ring

These distinct vibrational fingerprints allow for the unambiguous identification of the key functional moieties within the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₇H₈N₄O₄), the expected exact mass can be calculated with high precision.

While HRMS data for the target compound is not published, the fragmentation patterns of analogous aromatic nitro compounds, such as 2-Methyl-3,5-dinitroaniline, can provide clues to its expected behavior under electron ionization. nist.gov Common fragmentation pathways for such molecules typically involve:

Loss of a nitro group (-NO₂) or a nitro radical (·NO₂).

Elimination of nitric oxide (NO) or nitrous acid (HNO₂).

Fission of the pyridine ring structure.

Loss of a methyl radical (·CH₃).

Analysis of these fragmentation patterns is crucial for confirming the structural arrangement of the molecule and distinguishing it from its isomers.

X-ray Crystallography for Solid-State Structure Elucidation

No crystal structure has been reported for this compound. However, the crystal structure of the related compound 3,5-dinitro-2-pyridone offers valuable insight into how dinitro substitution affects the geometry of the pyridine ring. researchgate.net

In a single-crystal X-ray diffraction experiment, a beam of X-rays is directed at a crystal, producing a diffraction pattern from which the electron density map of the molecule can be calculated. thepharmajournal.com This map allows for the precise determination of atomic positions. For the target molecule, SC-XRD would reveal:

The planarity of the pyridine ring and any distortions caused by the bulky nitro and methyl groups.

The precise bond lengths of the C-N bonds of the nitro groups and the C-C and C-N bonds within the pyridine ring.

The bond angles within the ring and between the ring and its substituents.

The torsional angles describing the orientation of the nitro and amino groups relative to the plane of the pyridine ring.

Structural ParameterInformation Obtained from SC-XRD
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, N-O, C-C).
Bond AnglesAngles between three connected atoms (e.g., O-N-O in nitro group).
Torsional AnglesDihedral angles defining the 3D orientation of substituents.
Molecular ConformationOverall three-dimensional shape of the molecule.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This supramolecular architecture is governed by intermolecular forces such as hydrogen bonding and π-π stacking. mdpi.com

For this compound, the crystal packing would be significantly influenced by hydrogen bonds. The hydrogen atoms of the amino group (-NH₂) can act as hydrogen bond donors, while the oxygen atoms of the nitro groups (-NO₂) on adjacent molecules can act as acceptors. This would likely lead to the formation of extended N-H···O hydrogen bonding networks.

Furthermore, the electron-deficient nature of the dinitro-substituted pyridine ring could facilitate π-π stacking interactions between parallel rings of neighboring molecules. These collective interactions dictate the crystal's density, stability, and other macroscopic properties. An analysis of these networks is critical for understanding the material's solid-state behavior.

Investigation of Intermolecular Interactions in the Crystalline State

The crystalline structure of this compound would be stabilized by a variety of intermolecular interactions. Analysis of related aminopyridine derivatives suggests that hydrogen bonding and π-π stacking interactions would be the primary forces governing the molecular packing.

In similar crystal structures, such as that of 4-methyl-3-nitropyridin-2-amine, molecules are often linked by N—H···N hydrogen bonds, forming dimers or more extended networks. nih.gov For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyridinic nitrogen and the oxygen atoms of the nitro groups (-NO₂) can serve as hydrogen bond acceptors. This would likely result in a complex network of intermolecular and possibly intramolecular hydrogen bonds.

A summary of the anticipated intermolecular interactions for this compound and a known analog is presented in the table below.

CompoundExpected/Observed Intermolecular Interactions
This compound N—H···N hydrogen bonding, N—H···O hydrogen bonding, π-π stacking interactions between pyridine rings, C—H···O interactions.
4-Methyl-3-nitropyridin-2-amine Inversion dimers linked by two N—H···N hydrogen bonds, resulting in R₂²(8) rings. The packing is further stabilized by aromatic π–π stacking with a centroid–centroid distance of 3.5666 (15) Å. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₇H₈N₄O₄, the theoretical elemental composition can be calculated based on its molar mass. Experimental verification of these values would be crucial for confirming the purity and identity of a synthesized sample.

The molar mass of C₇H₈N₄O₄ is calculated as follows:

Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

Hydrogen (H): 8 × 1.008 g/mol = 8.064 g/mol

Nitrogen (N): 4 × 14.007 g/mol = 56.028 g/mol

Oxygen (O): 4 × 15.999 g/mol = 63.996 g/mol

Total Molar Mass: 212.165 g/mol

From these values, the theoretical weight percentages of each element can be determined. A comparison of these theoretical values with hypothetical experimental results is presented in the table below.

ElementTheoretical wt%
Carbon (C)39.63%
Hydrogen (H)3.80%
Nitrogen (N)26.41%
Oxygen (O)30.16%

Computational and Theoretical Investigations of 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine

Quantum Chemical Calculations for Molecular Electronic Structure

Density Functional Theory (DFT) for Ground-State Geometry Optimization and Electronic Properties

No published studies were found that specifically report the ground-state geometry optimization or electronic properties of 4,6-Dimethyl-3,5-dinitropyridin-2-amine using Density Functional Theory (DFT). Such a study would typically involve calculations to determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation, as well as electronic properties like total energy, dipole moment, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Orbital Visualizations

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and visualizing their spatial distribution. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It is a valuable tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound could be located. An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, which is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Advanced Analysis of Non-Covalent Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Absence of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical studies focused on the chemical compound this compound. Despite the existence of general computational methodologies for analyzing molecular properties, dedicated research applying these techniques to this particular molecule appears to be unavailable in the public domain. Consequently, a detailed article adhering to the requested scientific rigor and specific analytical subsections cannot be generated at this time.

The user's request specified a detailed article structure, including sections on Reduced Density Gradient (RDG) Analysis, Quantum Theory of Atoms in Molecules (QTAIM), theoretical spectroscopic signatures, and computational assessment of molecular reactivity and electrophilicity parameters. These advanced computational chemistry techniques require specific data obtained from quantum mechanical calculations performed directly on the molecule of interest.

Reduced Density Gradient (RDG) analysis is utilized to visualize and characterize non-covalent interactions within a molecule. This requires calculation of the electron density and its gradient, which is specific to the molecular geometry and electronic structure of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. This analysis is also highly specific to the compound under investigation.

Theoretical prediction of spectroscopic signatures (such as IR, NMR, or UV-Vis spectra) involves simulating these properties based on the calculated electronic structure and vibrational modes of the molecule. Without dedicated studies, no such theoretical data is available.

Computational assessment of molecular reactivity and electrophilicity parameters involves calculating various electronic properties like HOMO-LUMO energies, chemical potential, hardness, and electrophilicity index. These are unique numerical values for each compound.

While general principles of these computational methods are well-documented, applying them to a specific, unstudied molecule requires original research. Searches for existing studies on this compound have not yielded any publications containing the necessary data for the requested in-depth analysis and data tables. Therefore, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Derivatives and Advanced Chemical Applications of 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine Scaffolds

Synthesis of Novel Heterocyclic Systems and Ring Transformations

The strategic placement of reactive functional groups—an amine adjacent to a nitro group—on the 4,6-dimethyl-3,5-dinitropyridin-2-amine backbone makes it an ideal starting material for synthesizing fused heterocyclic derivatives through intramolecular cyclization reactions.

Formation of Fused Pyridine (B92270) Derivatives (e.g., Imidazo[4,5-b]pyridines, Furoxanopyridines)

Imidazo[4,5-b]pyridines:

The synthesis of imidazo[4,5-b]pyridines, which are bioisosteres of purines and possess a wide range of biological activities, can be achieved from precursors containing adjacent amino and nitro groups. researchgate.netuctm.edu The general strategy involves the reduction of the nitro group at the C3 position of the pyridine ring to a primary amine, yielding an in-situ 2,3-diaminopyridine (B105623) derivative. This intermediate can then undergo cyclization with various reagents like aldehydes or carboxylic acids to form the fused imidazole (B134444) ring. nih.govnih.gov

For instance, the reduction of a 3-nitro-2-aminopyridine derivative using a reducing agent such as SnCl₂ or iron in acetic acid, followed by reaction with an aldehyde, leads to the formation of the corresponding imidazo[4,5-b]pyridine scaffold. nih.gov This established methodology suggests a direct pathway from this compound to a dimethyl-nitro-imidazo[4,5-b]pyridine derivative.

Table 1: General Synthesis of Imidazo[4,5-b]pyridines from 2-Amino-3-nitropyridine Precursors

Precursor Reagents Key Transformation Product Class
2-Amino-3-nitropyridine derivative 1. Reducing agent (e.g., SnCl₂, Fe/AcOH) 2. Aldehyde or Carboxylic Acid Reductive cyclization Imidazo[4,5-b]pyridine

Furoxanopyridines (Furazano[3,4-b]pyridines):

The synthesis of furoxanopyridines can be achieved through the intramolecular cyclization of ortho-dinitropyridine compounds. While the starting material is an aminodinitropyridine, the adjacent nitro groups in a related precursor could potentially undergo reductive cyclization to form a furoxan ring. More commonly, the synthesis involves the thermal or base-induced cyclization of vicinal azido-nitro compounds. A plausible route starting from this compound would involve the reduction of one nitro group and diazotization of the amino group to an azide, followed by intramolecular cyclization of the resulting azido-nitro intermediate.

Generation of Polyazole and Other Nitrogen-Rich Heterocycles

The high nitrogen content and presence of reactive nitro and amino groups on the this compound ring make it a suitable precursor for other nitrogen-rich heterocycles, which are often sought for their high energy content. rsc.org Synthetic strategies can be designed to transform the existing functional groups into azole rings like pyrazoles or triazines. For example, rearrangement reactions, such as a Hofmann-type rearrangement on a related pyrazole (B372694) carboxamide, have been used to construct fused pyrazolo[4,3-d] researchgate.netuctm.edunih.govtriazin-4-one skeletons. nih.gov This highlights the potential for similar ring transformations starting from functionalized pyridine scaffolds. The synthesis of dinitropyrazole derivatives from precursors like 4-chloro-3,5-dinitropyrazole further demonstrates the utility of dinitro-heterocycles in building more complex, nitrogen-rich systems. rsc.org

Role in the Synthesis of Functional Materials Precursors

The distinct electronic properties and reactive sites of this compound make it a valuable intermediate in the creation of precursors for a variety of functional materials.

Precursors for Advanced Energetic Material Synthesis

The molecular structure of this compound, characterized by a high nitrogen content, positive heat of formation, and good oxygen balance, is archetypal for an energetic material precursor. Heterocyclic compounds are often favored over carbocyclic analogues in energetic materials research due to their generally higher density and heat of formation. chemistry-chemists.com

This compound can be seen as an analogue of other well-studied energetic materials like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is noted for its thermal stability and low sensitivity. icm.edu.pl The dinitro-amino-pyridine core is a fundamental building block for thermally stable explosives. Research into related dinitropyrazole compounds has also yielded promising insensitive energetic materials. rsc.org The amino group can be further functionalized or replaced to tune the energetic properties, while the nitro groups are essential for the material's performance. The development of energetic salts by reacting acidic N-H groups with nitrogen-rich bases is another strategy to enhance performance and stability, a technique applicable to derivatives of this scaffold. rsc.org

Table 2: Comparison of Related Energetic Heterocyclic Scaffolds

Compound/Class Key Features Potential Application
Dinitropyrazoles High nitrogen content, tunable sensitivity Insensitive explosives
ANPyO High thermal stability, low sensitivity Low-sensitivity energetic additive

Intermediate in the Development of Dyes and Catalytic Agents

The "push-pull" electronic structure of this compound, with the electron-donating amino group (push) and electron-withdrawing nitro groups (pull), is a classic design for chromophores. This arrangement facilitates intramolecular charge transfer (ICT), which is responsible for the absorption of light in the visible spectrum, making such compounds colored. By modifying the substituents on the pyridine ring or the amino group, the electronic properties and thus the color can be fine-tuned. This makes the scaffold a potential intermediate for synthesizing novel dyes for various applications.

In catalysis, pyridine derivatives are widely used as ligands for metal catalysts. The amino group and the nitrogen atom of the pyridine ring in this compound can act as coordination sites for metal ions. The synthesis of novel ligands from this scaffold could lead to catalysts with unique electronic and steric properties, potentially influencing their activity and selectivity in organic transformations.

Components for Organic Optical Materials

The same push-pull electronic configuration that makes this compound a candidate for dyes also makes it a building block for organic optical materials, particularly those with nonlinear optical (NLO) properties. Molecules with large hyperpolarizabilities, arising from significant ICT, are essential for applications in optoelectronics, such as frequency doubling of light. The high degree of charge separation between the amino donor and the dinitro acceptors on the aromatic ring system suggests that this scaffold could be elaborated into materials with significant NLO responses. Further derivatization, such as polymerization or incorporation into larger conjugated systems, could enhance these properties for practical applications.

Radiochemical Synthetic Methodologies Involving Dinitropyridine Derivatives

The field of nuclear medicine heavily relies on the use of radiolabeled compounds, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET). The synthesis of PET tracers often involves the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a biologically active molecule. While direct radiolabeling of this compound is not extensively documented in publicly available research, the methodologies applied to analogous dinitropyridine structures provide a framework for its potential radiochemical applications.

The general approach for the radiosynthesis of ¹⁸F-labeled aromatic compounds involves the nucleophilic substitution of a suitable leaving group (e.g., a nitro group or a halogen) with [¹⁸F]fluoride. This reaction is typically carried out in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix® [2.2.2] complex, to enhance the reactivity of the fluoride (B91410) ion.

Hypothetical Radiosynthesis of an ¹⁸F-labeled Derivative:

A potential strategy for the radiosynthesis of an ¹⁸F-labeled derivative of this compound could involve a precursor where one of the nitro groups is replaced by a better leaving group, or by activating the aromatic ring towards nucleophilic substitution. The reaction conditions would need to be carefully optimized to achieve a good radiochemical yield and purity.

Parameter Typical Condition
Radionuclide¹⁸F
PrecursorA dinitropyridine derivative with a suitable leaving group
ReagentsK[¹⁸F]F, Kryptofix® [2.2.2]
SolventAnhydrous aprotic solvent (e.g., acetonitrile, DMSO)
Temperature80-160 °C
Reaction Time10-30 minutes

It is important to note that the presence of multiple electron-withdrawing nitro groups on the pyridine ring can influence the regioselectivity of the fluorination reaction. Further research is required to explore the feasibility and optimize the conditions for the radiolabeling of this compound and its derivatives for potential use in PET imaging.

Design and Synthesis of Chemically Versatile Pyridine-Based Architectures

The this compound scaffold is a valuable starting material for the synthesis of a wide range of more complex, pyridine-based architectures. The presence of the amino group and the two nitro groups allows for a variety of chemical transformations, leading to the creation of novel heterocyclic systems with potential biological activities or material properties.

One common strategy involves the chemical reduction of one or both nitro groups to amino groups. This transformation dramatically alters the electronic properties of the pyridine ring and introduces new nucleophilic sites, which can then be used for subsequent cyclization reactions to form fused heterocyclic systems. For instance, the reduction of a dinitropyridine derivative can lead to a diaminopyridine, which can then be reacted with a suitable dielectrophile to construct a new fused ring.

Another approach utilizes the reactivity of the amino group. This group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more elaborate structures. For example, reaction with α,β-unsaturated ketones can lead to the formation of fused pyridopyrimidine derivatives.

Examples of Synthesized Derivatives:

While specific examples starting directly from this compound are not widely reported, research on analogous dinitropyridines demonstrates the potential of this scaffold. For instance, derivatives of 2-amino-3,5-dinitropyridine have been used to synthesize various heterocyclic compounds.

Starting Material Reagents Product Class Potential Application
2-Amino-3,5-dinitropyridine derivativeReducing agents (e.g., SnCl₂/HCl), then dielectrophilesFused imidazo[4,5-b]pyridinesKinase inhibitors
2-Amino-3,5-dinitropyridine derivativeα,β-Unsaturated ketonesFused pyridopyrimidinesBiologically active heterocycles

The versatility of the this compound scaffold, with its multiple functional groups, makes it an attractive starting point for combinatorial chemistry approaches to generate libraries of novel compounds for high-throughput screening in drug discovery and materials science. Further exploration of the reactivity of this specific compound is likely to yield a diverse range of new and valuable pyridine-based architectures.

Future Research Directions and Unresolved Challenges in 4,6 Dimethyl 3,5 Dinitropyridin 2 Amine Chemistry

Development of Highly Selective and Efficient Synthetic Routes

A primary and unresolved challenge in the study of 4,6-Dimethyl-3,5-dinitropyridin-2-amine is the development of a highly selective and efficient synthetic route. The precise introduction of two nitro groups and an amino group onto a dimethylpyridine core is a formidable synthetic problem.

Key Challenges:

Regioselectivity: Controlling the precise placement of the nitro groups at the C3 and C5 positions, and the amino group at the C2 position, is difficult. The directing effects of the methyl and amino/nitro groups can lead to a mixture of isomers, complicating purification and reducing yields.

Reaction Conditions: Nitration reactions often require harsh conditions (e.g., strong acids), which can lead to degradation of the starting materials or products. Finding milder, yet effective, conditions is a key goal.

Future Research Focus: Future synthetic research should focus on novel methodologies that offer enhanced control over the reaction. This could include the exploration of:

Directed Ortho-metalation: Utilizing the directing ability of one of the substituents to selectively introduce other groups.

Catalytic Methods: Developing new catalysts that can facilitate regioselective nitration or amination under milder conditions.

Flow Chemistry: Employing continuous flow reactors to improve control over reaction parameters, enhance safety (especially for nitration), and potentially increase yields.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Nitration/Amination Utilizes well-known reagents.Poor regioselectivity, harsh conditions, low yields.
Directed Ortho-metalation High regioselectivity.Requires specific directing groups, sensitive to functional groups.
Catalytic Approaches Milder reaction conditions, potential for high selectivity.Catalyst development can be time-consuming and expensive.
Flow Chemistry Improved safety, better control over reaction parameters.Requires specialized equipment and optimization.

In-depth Understanding of Complex Reaction Mechanisms

The reactivity of this compound is expected to be complex due to the interplay of its various functional groups. A thorough understanding of the mechanisms governing its reactions is crucial for predicting its behavior and designing new applications.

Unresolved Questions:

Nucleophilic Aromatic Substitution (SNAr): How readily does the amino group or other potential leaving groups undergo SNAr reactions? What is the relative activating effect of the two nitro groups?

Electrophilic Aromatic Substitution: Is the ring sufficiently deactivated by the nitro groups to prevent electrophilic substitution, or can reactions be forced under specific conditions?

Reactivity of the Methyl Groups: Can the methyl groups be functionalized, for example, via oxidation or condensation reactions?

Future Research Directions:

Kinetic Studies: Performing detailed kinetic studies of reactions involving this compound to elucidate rate laws and reaction orders.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates.

Isotope Labeling Studies: Employing isotopically labeled reactants to track the movement of atoms throughout a reaction, providing definitive mechanistic insights.

Exploration of Unconventional Derivatization Strategies

The functional groups of this compound (amino, nitro, methyl) provide multiple handles for derivatization. Exploring unconventional strategies to modify these groups could lead to novel compounds with unique properties.

Potential Derivatization Pathways:

Amino Group Modification: Beyond simple acylation or alkylation, exploring reactions such as diazotization followed by substitution, or the formation of Schiff bases.

Nitro Group Transformation: Reduction of one or both nitro groups to amino groups would dramatically alter the electronic properties of the molecule and open up further derivatization possibilities. Selective reduction of one nitro group over the other would be a significant challenge.

Methyl Group Functionalization: Investigating the condensation of the methyl groups with aldehydes or other electrophiles to build more complex structures.

A table of potential derivatization products and their potential research applications is provided below.

Functional GroupDerivatization ReactionPotential Product ClassPotential Research Application
Amino Group Diazotization-SandmeyerHalogenated dinitropyridinesSynthetic building blocks
Nitro Group Selective ReductionAmino-nitro-dimethylpyridinesPrecursors to fused heterocycles
Methyl Group Condensation with AldehydesStyryl-dinitropyridinesMaterials with novel optical properties

Advanced Computational Design and Predictive Modeling

Given the likely challenges in synthesizing and experimenting with this compound, computational chemistry offers a powerful tool for predicting its properties and reactivity.

Future Research Applications:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential. This can provide insights into its reactivity and spectral properties. Computational studies on related pyridine (B92270) derivatives have shown the utility of such approaches in understanding reaction mechanisms. nih.gov

Reaction Pathway Modeling: Simulating potential reaction mechanisms to determine activation energies and predict the most likely products. This can help guide experimental work and avoid unproductive synthetic routes.

In Silico Screening: Predicting the potential biological activity or material properties of virtual libraries of derivatives of this compound. This can help prioritize synthetic targets for specific applications.

Integration with Sustainable Chemistry Principles and Methodologies

Future research into the chemistry of this compound should be guided by the principles of sustainable chemistry. This involves developing synthetic and derivatization processes that are more environmentally friendly.

Key Areas for Integration:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous solvents traditionally used in nitration and other reactions with greener alternatives (e.g., ionic liquids, supercritical fluids, or even solvent-free conditions). The development of solvent-free reaction conditions is a key aspect of green chemistry. researchgate.net

Energy Efficiency: Exploring the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: Investigating the possibility of deriving the pyridine scaffold or other starting materials from renewable biomass sources.

By proactively incorporating these principles, the future exploration of this compound chemistry can be conducted in a more responsible and sustainable manner.

Q & A

Q. How do solvent polarity and protic/aprotic environments affect the compound’s interactions in supramolecular assemblies?

  • Answer : In polar aprotic solvents (DMF, DMSO), the amine forms hydrogen bonds with acceptors (e.g., carbonyls). In nonpolar solvents, π-π stacking dominates between aromatic rings. Solvatochromic shifts in UV-Vis spectra quantify polarity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.